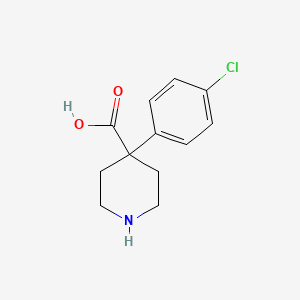
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine
Übersicht
Beschreibung
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a cyano group, and a 3,4-dimethoxyphenyl moiety. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyano-4-(3,4-dimethoxyphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and requires several hours to complete.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and safety. The use of automated systems for reagent addition and product isolation can streamline the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed:
Oxidation: 1-Boc-4-carboxy-4-(3,4-dimethoxyphenyl)-piperidine.
Reduction: 1-Boc-4-amino-4-(3,4-dimethoxyphenyl)-piperidine.
Substitution: 4-cyano-4-(3,4-dimethoxyphenyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the biological activity of piperidine derivatives.
Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is unique due to its specific combination of functional groups. Similar compounds include:
Verapamilic Acid: A calcium channel blocker with a similar cyano group.
Boronic Esters: Used in carbohydrate chemistry with protective groups.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(22)21-10-8-19(13-20,9-11-21)14-6-7-15(23-4)16(12-14)24-5/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWVLUAUGYBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678157 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666179-93-7 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)










